molecular formula C12H17N3O2 B4067720 2-methyl-4-nitro-5-(1-piperidinyl)aniline CAS No. 593237-42-4

2-methyl-4-nitro-5-(1-piperidinyl)aniline

Cat. No. B4067720
CAS RN: 593237-42-4
M. Wt: 235.28 g/mol
InChI Key: NAMUANIERWLHLU-UHFFFAOYSA-N
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Description

2-methyl-4-nitro-5-(1-piperidinyl)aniline, also known as MNA, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MNA is a member of the aniline family of compounds, which are widely used in organic synthesis and pharmaceuticals. MNA is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Synthesis of Nitro-uracil Derivatives

Research by Gondela and Walczak (2007) discusses the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives from dinitrophenyl-5-nitrouracil and its derivatives through reactions with aromatic amines, including aniline. This process could potentially be applied or adapted for compounds like "2-methyl-4-nitro-5-(1-piperidinyl)aniline" in the synthesis of novel uracil derivatives, which are significant in medicinal chemistry (Gondela & Walczak, 2007).

Spiro[indole‐3,4′‐piperidin]‐2‐ones Synthesis

Freund and Mederski (2000) developed a method for synthesizing spiro[indole-3,4′-piperidin]-2-one derivatives starting from piperidine-4-carboxylic acid and bromoaniline. This highlights the versatility of piperidine and aniline derivatives in synthesizing complex organic structures, suggesting that "2-methyl-4-nitro-5-(1-piperidinyl)aniline" could serve as a precursor in similar synthetic pathways (Freund & Mederski, 2000).

Nucleophilic Substitution Reactions

The study by Bamkole and Hirst (1969) on the kinetics of reactions between nitropyridines and dinitrobenzenes with aniline and piperidine provides insight into the reactivity of nitro and aniline groups in various solvents. This could imply that "2-methyl-4-nitro-5-(1-piperidinyl)aniline" may undergo similar nucleophilic substitution reactions, offering pathways for creating novel compounds (Bamkole & Hirst, 1969).

Radical Cyclization to Spiroindoles

Sulsky et al. (1999) report on the synthesis of spiroindoles through radical cyclization, demonstrating the potential of bromophenylamino compounds in constructing spiroindole frameworks. This suggests that compounds with nitro, piperidine, and aniline functionalities, like "2-methyl-4-nitro-5-(1-piperidinyl)aniline," may be suitable substrates for radical cyclization to produce spiroindole derivatives (Sulsky et al., 1999).

Corrosion Inhibition Studies

Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, highlighting the role of such compounds in protecting metals. Though "2-methyl-4-nitro-5-(1-piperidinyl)aniline" was not specifically mentioned, its structural similarities to the studied compounds suggest potential applications in corrosion inhibition (Kaya et al., 2016).

properties

IUPAC Name

2-methyl-4-nitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-7-12(15(16)17)11(8-10(9)13)14-5-3-2-4-6-14/h7-8H,2-6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMUANIERWLHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387926
Record name 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitro-5-(piperidin-1-yl)aniline

CAS RN

593237-42-4
Record name 2-Methyl-4-nitro-5-(piperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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